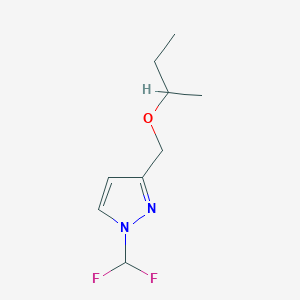

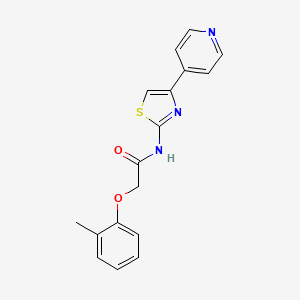

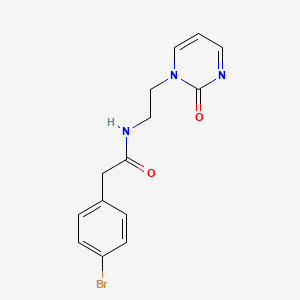

![molecular formula C12H8N2O4 B2541239 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 900136-96-1](/img/structure/B2541239.png)

6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoxazolopyridine derivatives, such as 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, can be achieved through methods like Friedlander condensation. This process involves the reaction of substrates like 4-amino-5-benzoylisoxazole-3-carboxamide with carbonyl compounds that contain a reactive α-methylene group. The synthesis can be carried out using classical methods with catalysts such as ZnCl2 or In(OTf)3, or by employing microwave irradiation in solvent-free conditions with ZnCl2. These methods have been shown to yield good results for the production of poly-substituted isoxazolopyridines .

Molecular Structure Analysis

The molecular structure of the synthesized isoxazolopyridine derivatives is confirmed using various analytical techniques. Elemental analysis, infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) are employed to determine the structure of the products. These techniques ensure the correct identification of the synthesized compounds, which is crucial for further evaluation of their biological activities .

Chemical Reactions Analysis

Reduction reactions involving isoxazolopyridines can lead to different products depending on the substituents present on the molecule. For instance, 3-methylisoxazolo[4,5-c]pyridine, when reduced with BH3:THF, can yield tetrahydroisoxazolopyridines. The presence of chlorine atoms at specific positions can direct the borane attack to the isoxazole ring, resulting in the formation of aminoethylpyridine derivatives. Such reactions demonstrate the chemical reactivity of the isoxazole ring and the influence of substituents on the outcome of the reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. These properties are important for the practical application of these compounds, especially in the context of their biological activity. For example, the solubility of the compound in different solvents can impact its bioavailability and efficacy as a potential therapeutic agent .

Biological Activity

The biological activity of isoxazolopyridine derivatives is a key area of interest, particularly their antiproliferative activity against tumor cell lines. In vitro testing of these compounds on various tumor cell lines can reveal their potential as anticancer agents. For example, one of the compounds synthesized, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, showed antiproliferative activity at a concentration of 3.9 microg/ml. Such findings are significant for the development of new anticancer drugs and warrant further investigation .

Scientific Research Applications

Reactions and Synthesis of Heterocyclic Compounds

"6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" serves as a key starting material in the synthesis of various heterocyclic compounds. For example, its reactivity with different aminoazoles and aldehydes has been explored to yield novel compounds with potential biological activities. The study by Gein et al. (2008) focused on the reactions of methyl 4-(2-thienyl) and 4-(2-furyl)-2,4-dioxobutanoates with mixtures of aromatic (heteroaromatic) aldehydes and aminoazoles, leading to the formation of 5-aryl(hetaryl)-4-hetaroyl-3-hydroxy-1-(1-methyltetrazol-5yl)-2,5-dihydro-1H-pyrrol-2-ones, indicating the versatility of furyl-containing compounds in synthesizing pyrrol-2-one derivatives with significant chemical properties Gein, V. L., Tsyplyakova, E. P., Stashina, G. A., & Bakulev, V. (2008). Russian Journal of Organic Chemistry, 44, 478-480.

Library of Fused Pyridine-4-carboxylic Acids

Another study by Volochnyuk et al. (2010) demonstrated the generation of a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, by Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This showcases the potential of using such furyl-substituted compounds in combinatorial chemistry to derive a wide range of compounds for further biological and chemical evaluation Volochnyuk, D., Ryabukhin, S., Plaskon, A. S., Dmytriv, Y. V., Grygorenko, O., Mykhailiuk, P. K., Krotko, D. G., Pushechnikov, A., & Tolmachev, A. (2010). Journal of combinatorial chemistry, 12(4), 510-7.

Antimicrobial Evaluation

Altalbawy (2013) explored the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives starting from compounds structurally related to "6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid". This indicates the potential of furyl-substituted compounds in the development of new antimicrobial agents Altalbawy, Farag M. A. (2013). International Journal of Molecular Sciences, 14, 2967 - 2979.

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

Thapa et al. (2013) investigated the synthesis and evaluation of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives for topoisomerase inhibitory activity and cytotoxicity, highlighting the significance of the furyl group in enhancing biological activity against cancer cell lines Thapa, Pritam, Jahng, Y., Park, P., Jee, J., Kwon, Y., & Lee, Eung-Seok (2013). Bulletin of The Korean Chemical Society, 34, 3073-3082.

Mechanism of Action

Target of Action

For example, pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

Mode of Action

Pyridine derivatives often interact with their targets through the nitrogen atom in the pyridine ring .

Biochemical Pathways

Pyridine derivatives are involved in numerous biochemical processes due to their ability to form stable complexes with various enzymes and other biological molecules .

Pharmacokinetics

The properties of pyridine derivatives can vary widely depending on their specific structures .

Result of Action

Pyridine derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity of pyridine derivatives .

properties

IUPAC Name |

6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-6-10-7(12(15)16)5-8(9-3-2-4-17-9)13-11(10)18-14-6/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSYAVVUQVMVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900136-96-1 |

Source

|

| Record name | 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)